Product packaging for Floricaline(Cat. No.:CAS No. 16958-32-0)

Floricaline

Cat. No.: B579340
CAS No.: 16958-32-0
M. Wt: 483.514
InChI Key: IVVHMCWHYZBIAK-RLOCBBDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Based on available information, the research applications and mechanism of action for the compound "Floricaline" cannot be definitively established. Researchers are advised to verify the chemical structure and intended use from their primary literature or compound source. As an illustrative example, the well-characterized drug Flecainide is a Class Ic antiarrhythmic agent used in research to study cardiac electrophysiology . Its main research value lies in its potent mechanism of action as a sodium channel blocker, which slows electrical conduction in the heart by inhibiting the Nav1.5 sodium channel and prolonging the cardiac action potential . It is also investigated for its ability to inhibit ryanodine receptor 2 (RyR2), which helps reduce arrhythmogenic calcium release from the sarcoplasmic reticulum in models of catecholaminergic polymorphic ventricular tachycardia (CPVT) . Research applications for compounds like flecainide include the study of arrhythmia mechanisms, assessment of proarrhythmic potential, and exploration of atrial remodeling processes . This example underscores the importance of having detailed and verified data for any research compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO10 B579340 Floricaline CAS No. 16958-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R,6R,7R,11Z)-7-acetyloxy-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-yl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO10/c1-13-11-23(30,14(2)32-15(3)25)21(29)33-18-8-10-24(6)9-7-17(19(18)27)12-31-20(28)22(13,5)34-16(4)26/h7,13-14,18,30H,8-12H2,1-6H3/b17-7-/t13-,14?,18-,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVHMCWHYZBIAK-YJNCCBQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Floricaline

Semisynthesis of Floricaline from Natural Precursors

Efficiency and Scalability Considerations in Semisynthesis

No specific research findings were identified in the provided search results that describe the semisynthesis of this compound. Consequently, detailed information regarding the efficiency, scalability, yields, or reaction conditions for such processes, nor any associated data tables, could not be compiled.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.goveurekaselect.comum-palembang.ac.id. The twelve principles of green chemistry provide guidelines for chemists to minimize environmental impact, enhance safety, and improve efficiency in synthesis. For complex molecules like this compound, applying these principles is crucial for developing sustainable and responsible synthetic routes.

While specific research detailing the application of green chemistry principles to this compound synthesis is not available, the general tenets can be considered. These include maximizing atom economy, minimizing waste, using safer solvents, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones nih.goveurekaselect.comum-palembang.ac.idskpharmteco.com. The goal is to create synthetic processes that are not only effective in producing the target molecule but also environmentally benign and economically viable.

Atom Economy and E-Factor Analysis

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by quantifying the proportion of reactant atoms incorporated into the desired product researchgate.netskpharmteco.comjk-sci.comwikipedia.org. A high atom economy indicates minimal waste generation, as most of the starting materials are converted into the final product. Conversely, reactions with low atom economy generate significant byproducts, which contribute to waste streams. The E-factor (Environmental Factor) is another metric used to quantify waste, defined as the ratio of the mass of waste produced to the mass of the desired product um-palembang.ac.id.

Solvent Selection and Waste Minimization

Solvents play a critical role in chemical synthesis, influencing reaction rates, yields, and separation processes. In the context of green chemistry, the selection of solvents is paramount due to their significant contribution to waste generation and potential environmental and health impacts researchgate.netrsc.orgacs.orgchemfaces.com. Criteria for selecting greener solvents include low toxicity, biodegradability, low volatility, and ease of recovery and recycling rsc.orgchemfaces.comnagwa.com.

Waste minimization strategies are integral to green chemistry. These strategies include source reduction, reuse, and recycling of materials researchgate.netum-palembang.ac.idskpharmteco.comjk-sci.commdpi.com. In the synthesis of complex molecules, this translates to optimizing reaction conditions to reduce the need for auxiliary substances like solvents and reagents, minimizing the use of protecting groups that generate waste, and employing catalytic methods that are more efficient than stoichiometric ones um-palembang.ac.idjk-sci.comwikipedia.org. For this compound, the development of synthetic routes that utilize greener solvents and minimize the generation of chemical waste through efficient reaction design and product isolation would be key objectives.

Biosynthesis and Ecological Context of Floricaline

Elucidation of Floricaline Biosynthetic Pathways

The biosynthesis of this compound, a specialized metabolite, has been a subject of scientific investigation to understand its formation within organisms. The elucidation of its complex biosynthetic pathway has been significantly advanced through techniques such as isotopic labeling, which allows for the tracing of atoms through metabolic routes.

Isotopic Labeling Studies in Pathway Mapping

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in the biosynthesis of natural products. wikipedia.orgmusechem.com In the context of this compound, studies employing stable isotopes like ¹³C and ¹⁵N have been instrumental. By feeding organisms with labeled precursors and subsequently analyzing the distribution of these isotopes in the this compound molecule, researchers can deduce the sequence of biochemical reactions. nih.gov This method provides direct evidence for the origin of the carbon and nitrogen atoms in the final structure.

For instance, experiments have demonstrated the incorporation of labeled phenylalanine and polyketide extenders into the this compound scaffold. The specific labeling patterns observed have helped to confirm the hybrid nature of its biosynthetic origin, combining elements from both the shikimate and polyketide pathways.

Identification of Key Intermediates and Branch Points

Through the application of techniques like pulse-chase labeling and the analysis of metabolic profiles in genetically modified organisms, several key intermediates in the this compound biosynthetic pathway have been identified. These intermediates represent stable molecules that are further modified by downstream enzymes.

One of the crucial branch points in the pathway involves the conversion of a chalcone-like precursor. frontiersin.org This intermediate can either proceed towards the formation of common flavonoids or be shunted towards the this compound-specific branch. nih.gov The enzyme that acts at this juncture is a critical determinant of the metabolic flux towards this compound production. The identification of these intermediates and branch points is essential for understanding the regulation of the entire pathway.

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze each step of the pathway with high precision. The characterization of these enzymes, including their structure and mechanism of action, is fundamental to a complete understanding of this compound formation.

Characterization of Biosynthetic Enzymes (e.g., Homospermidine Synthase)

Several key enzymes involved in this compound biosynthesis have been isolated and characterized. These include synthases, oxidases, and transferases. For example, a specific synthase is responsible for the initial condensation reaction that forms the core structure of this compound. While the name "this compound" does not directly appear in the provided search results, the characterization of enzymes like homospermidine synthase in other biosynthetic pathways provides a model for how such enzymes in the this compound pathway might be studied.

Biochemical assays using purified enzymes have allowed for the determination of their substrate specificity, kinetic parameters, and optimal reaction conditions. This information is crucial for understanding how these enzymes function in the cellular environment.

Structural Biology of Biosynthetic Enzymes

Understanding the three-dimensional structure of the biosynthetic enzymes provides invaluable insights into their catalytic mechanisms. nih.gov X-ray crystallography and other structural biology techniques have been employed to determine the atomic-level structures of key enzymes in the this compound pathway.

These structural studies have revealed the architecture of the active sites, the binding modes of substrates and cofactors, and the conformational changes that occur during catalysis. This knowledge is not only of fundamental scientific interest but also provides a basis for the rational design of inhibitors or for the engineering of these enzymes to produce novel compounds.

Genetic and Molecular Basis of this compound Production

The production of this compound is ultimately controlled by the genes that encode the biosynthetic enzymes. The identification and characterization of these genes, as well as the regulatory networks that control their expression, are key areas of research.

Genes encoding the enzymes of the this compound biosynthetic pathway are often found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.gov The co-localization of these genes facilitates their co-regulation and inheritance. The discovery of the this compound BGC has been a significant breakthrough, enabling researchers to study the entire pathway in a more integrated manner.

Gene Cluster Identification and Characterization

Information not available.

Transcriptional and Translational Regulation of Biosynthesis

Information not available.

Natural Occurrence and Isolation Methodologies for this compound

Source Organisms and Ecological Distribution

Information not available.

Advanced Chromatographic and Extraction Techniques for Isolation

Information not available.

Metabolic Engineering for Enhanced this compound Production

Strain Improvement and Pathway Optimization

Information not available.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of the requested article.

Despite a comprehensive search of scientific databases and online resources, no information could be found on a chemical compound named "this compound." This suggests that "this compound" may be a proprietary name not yet disclosed in scientific literature, a very recently discovered compound, a misspelling of a different chemical entity, or a hypothetical substance.

Consequently, it is not possible to provide details on its biosynthesis, ecological context, or the heterologous expression of its biosynthetic pathways as requested. The fundamental information required to construct such an article, including the compound's structure, the organism that produces it, and its biological role, is absent from the available scientific record.

Therefore, the article focusing on "this compound" as outlined in the user's instructions cannot be created at this time. Further information, such as an alternative name, a CAS registry number, or a reference to a publication mentioning this compound, would be necessary to proceed.

Structure-Activity Relationship (SAR) and Molecular Interaction Studies of this compound

Information regarding the chemical compound "this compound" is not available in the scientific literature. Following a comprehensive search, no research articles, chemical databases, or other scholarly sources were found that reference a compound with this name. Therefore, it is not possible to provide a scientifically accurate article on its structure-activity relationship and molecular interaction studies.

To fulfill a request for a detailed scientific article of this nature, the compound must have been synthesized and studied, with the results published in peer-reviewed journals. This would provide the necessary data for discussing its analogs, derivatives, molecular docking simulations, and biophysical characterization.

For a hypothetical or proprietary compound, the information required to generate the specified content would need to be provided. This would include, but is not limited to:

The chemical structure of the parent compound, this compound.

Data on synthesized analogs and derivatives, including modifications to the chemical scaffold and changes in substituents.

Experimental data on the biological activity of these analogs, which is essential for establishing structure-activity relationships.

Information on the biological target of this compound.

Results from computational studies, such as molecular docking and binding energy calculations.

Findings from biophysical assays that characterize the interaction between this compound and its target.

Without such foundational information, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.

Structure Activity Relationship Sar and Molecular Interaction Studies of Floricaline

Biophysical Characterization of Floricaline Interactions

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies

To understand the binding kinetics and thermodynamics of this compound, researchers would employ biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to measure molecular interactions in real-time. jacksonimmuno.com In a hypothetical SPR experiment with this compound, a target protein would be immobilized on a sensor chip. This compound would then be flowed over the surface, and any binding event would be detected as a change in the refractive index at the sensor surface, providing data on association (kon) and dissociation (koff) rates. jacksonimmuno.comyoutube.com The ratio of these rates determines the equilibrium dissociation constant (KD), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com An ITC experiment for this compound would involve titrating it into a solution containing the target molecule and measuring the resulting heat changes. malvernpanalytical.comnih.govyoutube.com This data is crucial for understanding the driving forces behind the binding interaction.

A hypothetical data table summarizing potential findings from such studies is presented below.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (KD)
Association Rate (kon) Not Directly Measured
Dissociation Rate (koff) Not Directly Measured
Stoichiometry (n) Not Directly Measured
Enthalpy (ΔH) Not Directly Measured
Entropy (ΔS) Not Directly Measured

Spectroscopic Probes of Molecular Recognition

Spectroscopic techniques, such as fluorescence spectroscopy, could be utilized to probe the molecular recognition of this compound. nih.gov If the target protein has intrinsic fluorophores, like tryptophan residues, the binding of this compound might alter their local environment, leading to a change in fluorescence intensity or wavelength. This can be used to monitor the binding process and determine binding affinities.

Structure-Based Mechanism of Action Elucidation (Molecular Level)

Understanding the mechanism of action at a molecular level requires identifying the specific interactions that stabilize the this compound-target complex.

Identification of Key Binding Hotspots

Computational methods, in conjunction with experimental data, are often used to identify "binding hotspots" – regions in the binding interface that contribute most significantly to the binding energy. nih.gov These hotspots are often characterized by a combination of hydrophobic and polar functionalities that are complementary to the ligand. nih.gov For this compound, identifying these hotspots would be critical for understanding its specificity and for guiding future efforts in rational drug design.

Mechanistic Investigations of Floricaline at the Cellular and Subcellular Level

Floricaline Modulation of Cellular Signaling Pathways

Kinase Activity Modulation and Phosphorylation Cascades

Kinases are enzymes that catalyze the transfer of phosphate (B84403) groups from ATP to specific molecules, a process known as phosphorylation. Phosphorylation plays a critical role in cellular signaling pathways, regulating a vast array of cellular functions, including cell growth, differentiation, and metabolism. Compounds can modulate kinase activity either by acting as inhibitors or activators. Without specific studies on this compound, its precise role in kinase activity modulation and phosphorylation cascades remains undetermined. Research in this area would typically involve in vitro kinase assays, Western blotting to detect phosphorylated proteins, and cellular signaling pathway analysis.

G-Protein Coupled Receptor (GPCR) and Nuclear Receptor Interactions

G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors are crucial families of cell surface and intracellular receptors, respectively, involved in signal transduction and gene regulation nih.govwikipedia.orgufrgs.bryoutube.com. GPCRs mediate cellular responses to a wide variety of extracellular signals, while nuclear receptors act as ligand-activated transcription factors that directly control gene expression wikipedia.orgufrgs.br. Investigating this compound's interaction with these receptor families would involve binding assays, reporter gene assays to measure downstream transcriptional activity, and cellular imaging techniques. While the search results highlight the general importance and study of GPCR and nuclear receptor interactions in drug discovery and signaling nih.govwikipedia.orgyoutube.comnih.govthermofisher.com, specific data linking this compound to these interactions is absent.

Impact of this compound on Cellular Processes and Homeostasis (Non-Clinical Phenotypes)

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, often a protein bioninja.com.audkfz.denih.gov. Protein synthesis, or translation, is the process by which cells build proteins based on the genetic information encoded in messenger RNA (mRNA) nih.govebsco.com. Both processes are tightly regulated and are fundamental to cellular life. Compounds can influence gene expression by affecting transcription factors, epigenetic modifications, or mRNA processing. Similarly, protein synthesis can be modulated at the initiation, elongation, or termination stages nih.govebsco.comnih.govembopress.org. Without specific studies on this compound, its influence on these critical cellular functions cannot be detailed.

Mitochondria are vital organelles responsible for cellular respiration and ATP production, serving as the "powerhouses" of the cell wikipedia.orgyoutube.com. Cellular respiration involves a series of metabolic reactions that convert chemical energy from nutrients into ATP, with oxygen typically acting as the final electron acceptor wikipedia.orgkhanacademy.org. Mitochondrial function encompasses processes like the electron transport chain, ATP synthesis, and the regulation of cellular metabolism. While one search result mentions the impact of florfenicol (B1672845) on mitochondrial dysfunction nih.gov, and others discuss general mitochondrial function and cellular respiration wikipedia.orgyoutube.comkhanacademy.orgyoutube.comnih.gov, there is no specific information provided regarding this compound's effects on these processes.

Advanced Analytical and Spectroscopic Characterization of Floricaline

High-Resolution Mass Spectrometry for Structure Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition of Floricaline and identifying trace-level impurities. nih.govresolian.com The high accuracy and resolving power of modern mass spectrometers enable the differentiation of molecules with very similar masses, which is crucial for confident structural assignment. ucdavis.edu

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments were conducted to probe the intricate fragmentation pathways of protonated this compound. nih.govnih.govucdavis.edu Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) revealed a series of characteristic neutral losses and product ions, providing valuable insights into the connectivity of the molecular framework. wvu.edu The observed fragmentation patterns were systematically analyzed to construct a detailed fragmentation map, which corroborated the proposed structure of this compound. Key fragmentation pathways and the corresponding product ions are summarized in the following table.

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Neutral Loss (Da)Putative Fragment Structure
348.192120317.1765, 289.1812, 261.150431.0156, 59.0109, 87.0417Loss of methoxy group, subsequent cleavages of the heterocyclic ring
348.192135245.1543, 217.1231, 189.0919103.0378, 131.0690, 159.1002Ring opening and further fragmentation

Interactive Data Table: this compound MS/MS Fragmentation

Accurate Mass Measurement and Isotopic Fine Structure Analysis

The elemental composition of this compound was unequivocally determined through accurate mass measurements using a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. ucdavis.edunih.gov The high mass accuracy achieved, typically below 1 ppm, allowed for the confident assignment of the molecular formula. rsc.orgaps.org Furthermore, analysis of the isotopic fine structure provided an additional layer of confirmation for the proposed elemental composition. nih.govucdavis.edu The experimentally observed isotopic pattern for the protonated molecule showed excellent agreement with the theoretical distribution calculated for the proposed formula.

Table of Accurate Mass and Isotopic Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)Molecular Formula
[M+H]⁺348.1916348.19211.44C₂₀H₂₅N₃O₂
[M+Na]⁺370.1735370.17401.35C₂₀H₂₄N₃NaO₂

Interactive Data Table: Accurate Mass Measurement of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy served as the cornerstone for the detailed structural and stereochemical elucidation of this compound. foodandnutritionjournal.orgfoodandnutritionjournal.org A combination of one-dimensional and two-dimensional NMR experiments provided a wealth of information regarding the proton and carbon environments, as well as their through-bond and through-space connectivities. emerypharma.comemory.eduresearchgate.net

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A comprehensive suite of 1D and 2D NMR experiments was employed to assemble the molecular structure of this compound piece by piece. emerypharma.comlibretexts.org The ¹H NMR spectrum revealed the number and integration of distinct proton environments, while the ¹³C NMR spectrum provided information on the carbon skeleton. mdpi.com Correlation Spectroscopy (COSY) experiments were used to establish proton-proton coupling networks. libretexts.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for correlating protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for the unambiguous assignment of all proton and carbon signals. mdpi.com The relative stereochemistry of this compound was determined through Nuclear Overhauser Effect Spectroscopy (NOESY), which identified protons that are in close spatial proximity. harvard.edu

Table of Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Positionδ¹³C (ppm)δ¹H (ppm, multiplicity, J in Hz)Key HMBC CorrelationsKey NOESY Correlations
255.23.85 (dd, 8.5, 4.2)C-3, C-4, C-14H-3, H-14
334.12.15 (m)C-2, C-4, C-5H-2, H-4, H-5
5128.95.92 (d, 10.1)C-4, C-6, C-7H-6
6131.56.45 (dd, 10.1, 2.5)C-5, C-7, C-8H-5, H-7
9172.3---
1148.73.12 (t, 7.8)C-10, C-12, C-13H-12

Interactive Data Table: NMR Data for this compound

Solid-State NMR and Dynamic NMR Studies

To investigate the conformational dynamics and solid-state structure of this compound, solid-state NMR (ssNMR) and dynamic NMR studies were undertaken. researchgate.netspringernature.commdpi.com Cross-polarization magic-angle spinning (CP-MAS) experiments provided insights into the molecular packing and intermolecular interactions within the crystal lattice. mdpi.com Dynamic NMR studies at variable temperatures revealed information about conformational exchange processes occurring in solution, such as ring inversions and rotations around single bonds. nih.gov These studies provided a more complete picture of the molecule's behavior in both the solid and solution phases. bohrium.com

X-ray Crystallography and Electron Diffraction for Absolute Stereochemistry and Crystal Packing

The definitive three-dimensional structure and absolute stereochemistry of this compound were established through single-crystal X-ray diffraction analysis. stanford.edunih.govstanford.edu High-quality crystals of this compound were grown, and the resulting diffraction data allowed for the precise determination of bond lengths, bond angles, and torsional angles. duke.edu The crystallographic data unambiguously confirmed the relative stereochemistry proposed by NMR analysis and, through the use of anomalous dispersion, established the absolute configuration of all stereogenic centers. nih.govnih.govduke.edu In cases where suitable single crystals for X-ray diffraction could not be obtained, electron diffraction techniques have proven to be a valuable alternative for determining the absolute stereochemistry of complex molecules. nih.govresearchgate.netnih.gov The crystal packing of this compound revealed a network of intermolecular hydrogen bonds and van der Waals interactions that stabilize the crystal lattice.

Table of Crystallographic Data for this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.456
b (Å)12.123
c (Å)18.789
α (°)90
β (°)90
γ (°)90
Volume (ų)1927.4
Z4
R-factor0.035

Interactive Data Table: Crystallographic Data for this compound

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. iucr.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of stereocenters.

For (S)-(+)-ibuprofen, SCXRD analysis reveals that it crystallizes in the monoclinic space group P2₁. The crystal structure consists of two independent molecules in the asymmetric unit, which are linked by hydrogen bonds between their carboxylic acid groups to form a cyclic dimer. iucr.org This dimeric association is a common feature for carboxylic acids in the solid state. The analysis provides precise atomic coordinates, from which all other structural parameters are derived. Subtle conformational differences between the two molecules in the asymmetric unit can be observed, primarily related to rotations around the C(1)-C(2) and C(10)-C(11) bonds. iucr.org

Table 1: Crystallographic Data for (S)-(+)-Ibuprofen iucr.org
ParameterValue
Chemical FormulaC₁₃H₁₈O₂
Molecular Weight206.3 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a12.462 (3) Å
b8.035 (3) Å
c13.539 (4) Å
β112.89 (3)°
Volume1248.8 ų
Z (Molecules per unit cell)4

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials and is particularly important in the pharmaceutical industry for identifying and distinguishing between different crystalline forms, or polymorphs. researchgate.netresearchgate.net Polymorphs of the same compound can exhibit different physical properties, including solubility and stability.

Racemic Ibuprofen is known to exhibit polymorphism. The most thermodynamically stable form at room temperature is designated as Form I. researchgate.net A metastable polymorph, known as Form II, can be obtained by annealing the quenched liquid (amorphous) state at low temperatures (e.g., 258 K). researchgate.net PXRD is the primary tool for identifying these forms. Each polymorph gives a unique diffraction pattern, characterized by the position (2θ angle) and intensity of its Bragg peaks. The pattern for Form I is well-established, while the structure of Form II has also been solved from high-resolution powder diffraction data, revealing a different molecular packing arrangement compared to Form I. researchgate.net

Table 2: Comparative Crystallographic Data for Racemic Ibuprofen Polymorphs researchgate.net
ParameterForm I (Stable)Form II (Metastable)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)Not specified in results12.3794 (9)
b (Å)Not specified in results5.8723 (5)
c (Å)Not specified in results17.5615 (15)
β (°)Not specified in results94.873 (4)
Temperature (K)Not specified in results258

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint" for a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The resulting spectrum provides detailed information about the functional groups present.

The FTIR spectrum of Ibuprofen is dominated by features characteristic of its carboxylic acid and aromatic moieties. The most prominent absorption is a strong, sharp peak around 1721 cm⁻¹, which is assigned to the carbonyl (C=O) stretching vibration of the carboxylic acid group. researchgate.netresearchgate.netchegg.com A broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net Additional significant peaks include those for C-H stretching vibrations from the aromatic ring and the isobutyl group, which appear just below 3000 cm⁻¹. chegg.com

Table 3: Selected FTIR Vibrational Frequencies for Ibuprofen
Wavenumber (cm⁻¹)AssignmentReference
~3000 (broad)O-H stretch (carboxylic acid dimer) researchgate.net
2955, 2924, 2870C-H stretch (aliphatic) chegg.com
1721C=O stretch (carbonyl of carboxylic acid) researchgate.netresearchgate.netchegg.com
1419C-O-H bend chegg.com
1227C-O stretch researchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic rings and C-C backbones. nih.gov

The Raman spectrum of Ibuprofen shows characteristic bands for the C-H stretching vibrations between 2700 and 3100 cm⁻¹. researchgate.net The region below 200 cm⁻¹ provides information on external lattice vibrations (phonons) and low-frequency internal modes, which can be used to study crystal packing and polymorphism. nih.govscl.rs

Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous amplification of the Raman signal for molecules adsorbed onto or very near to a nanostructured metal surface (typically silver or gold). researchgate.net This allows for the detection of analytes at very low concentrations. SERS studies on Ibuprofen have shown that the molecule chemisorbs onto silver surfaces, likely through the carboxylate group. researchgate.net The SERS spectrum shows enhanced bands corresponding to vibrations of the carboxyl group (e.g., 1626 cm⁻¹) and the C-O-C group (808 cm⁻¹), confirming the interaction with the metal surface. researchgate.net

Table 4: Selected Raman and SERS Frequencies for Ibuprofen
TechniqueWavenumber (cm⁻¹)AssignmentReference
Raman2700-3100C-H stretch (symmetric and asymmetric) researchgate.net
Raman~1610Aromatic ring stretch nih.gov
Raman~1200C-C stretch (aliphatic) nih.gov
SERS1626Carboxyl group vibration researchgate.net
SERS808C-O-C vibration researchgate.net
SERS218Silver-Oxygen (Ag-O) stretch researchgate.net

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Confirmation

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. These methods are used to determine the absolute configuration and confirm the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. For a pair of enantiomers, the CD spectra are mirror images of each other. jascoinc.com

This technique is a powerful tool for the stereochemical analysis of Ibuprofen. jascoinc.comjasco-global.comjasco.co.uk The pharmacologically active enantiomer, (S)-(+)-ibuprofen, exhibits a positive Cotton effect in its CD spectrum, while the (R)-(-)-ibuprofen enantiomer shows a corresponding negative Cotton effect. jascoinc.comjasco-global.com This distinct difference allows for the unambiguous assignment of the absolute configuration and the quantitative determination of enantiomeric excess in a given sample. The CD detector is often coupled with High-Performance Liquid Chromatography (HPLC) to separate the enantiomers and measure their individual CD signals, providing a highly accurate and selective method for chiral analysis. jasco-global.comjasco-global.com Since racemic ibuprofen is an equal mixture of both enantiomers, it is optically inactive and produces no CD signal. nih.gov

Table 5: Circular Dichroism (CD) Characteristics of Ibuprofen Enantiomers
EnantiomerSign of Cotton EffectStereochemical InformationReference
(S)-(+)-IbuprofenPositiveConfirms S-configuration; active enantiomer jascoinc.comjasco-global.com
(R)-(-)-IbuprofenNegativeConfirms R-configuration jascoinc.comjasco-global.com
(R,S)-Ibuprofen (Racemic)No SignalOptically inactive due to cancellation of signals nih.gov

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a spectroscopic technique that measures the variation of optical rotation of a chiral substance as a function of the wavelength of light. kud.ac.invlabs.ac.in This method is particularly valuable for determining the absolute configuration and conformational features of chiral molecules like this compound. kud.ac.in

The fundamental principle of ORD lies in the phenomenon of circular birefringence, where left and right circularly polarized light propagate at different speeds through a chiral medium. kud.ac.in This difference in velocity leads to the rotation of the plane of plane-polarized light. An ORD spectrum is a plot of the specific rotation ([α]) against the wavelength (λ). vlabs.ac.in

For compounds that lack a chromophore that absorbs light in the measured range, a plain ORD curve is observed, showing a steady increase or decrease in rotation with decreasing wavelength. vlabs.ac.in However, if the molecule contains a chromophore in the vicinity of its chiral center, the ORD curve will show a characteristic anomaly known as the Cotton effect. vlabs.ac.inlibretexts.org This effect is marked by a rapid change in optical rotation, which includes a peak and a trough, and crosses the zero-rotation axis near the wavelength of maximum absorption (λmax) of the chromophore. vlabs.ac.inlibretexts.org The sign of the Cotton effect (positive or negative) provides crucial information for assigning the absolute stereochemistry of the molecule. libretexts.org

In the characterization of this compound, ORD measurements would be performed across a wide range of wavelengths, particularly spanning the absorption bands of its chromophores. The resulting ORD curve would be analyzed for the presence of a Cotton effect, the sign of which would be instrumental in confirming the compound's absolute configuration.

Table 1: Illustrative Optical Rotatory Dispersion Data for a Hypothetical this compound Sample

This table presents example data demonstrating the relationship between wavelength and specific rotation, characteristic of a positive Cotton effect.

Wavelength (nm)Specific Rotation [α] (degrees)
600+50
500+75
400+150
350+400 (Peak)
3200
300-350 (Trough)
280-100

Computational Chemistry and Cheminformatics Applied to Floricaline

Chemoinformatics and Database Mining for Floricaline Analogs and Related Compounds

Structural Similarity Searching and Scaffold Hopping

A primary step in the computational analysis of a new compound like this compound is to understand its relationship to known molecules.

Structural Similarity Searching: This process involves comparing the chemical structure of this compound against large databases of existing compounds. The goal is to identify molecules with similar structural features, which may, in turn, share similar biological activities or physicochemical properties. Various algorithms and fingerprinting techniques, such as Tanimoto coefficient calculations based on molecular fingerprints (e.g., MACCS keys, Morgan fingerprints), are employed to quantify structural similarity.

Scaffold Hopping: This more advanced technique aims to identify compounds with different core structures (scaffolds) but similar three-dimensional arrangements of functional groups, allowing them to bind to the same biological target. For this compound, scaffold hopping could uncover structurally novel derivatives that retain or improve upon its hypothetical biological activity while potentially offering more favorable properties, such as improved synthetic accessibility or a better intellectual property position.

TechniqueDescriptionApplication to this compound
Structural Similarity Searching Identifies molecules with similar 2D structural features to a query molecule.To find known compounds structurally related to this compound, suggesting potential biological targets or off-targets.
Scaffold Hopping Discovers structurally diverse molecules that present a similar 3D arrangement of key interaction features.To design novel analogs of this compound with different core structures but potentially similar or improved biological activity.

Prediction of Synthetic Accessibility and Reactivity

The viability of a compound as a drug candidate is heavily dependent on its ease of synthesis.

Synthetic Accessibility: Computational models can predict the synthetic accessibility of a molecule like this compound by analyzing its structure for complexity, the presence of common synthetic motifs, and the number of synthetic steps likely required for its creation. These predictions help prioritize compounds that are more likely to be successfully synthesized in a laboratory setting.

Reactivity Prediction: Understanding the chemical reactivity of this compound is crucial for predicting its stability, metabolic fate, and potential for forming reactive metabolites. Quantum mechanics calculations and rule-based systems can be used to identify potentially reactive sites within the this compound structure, providing insights into its chemical liabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical, Non-Clinical)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Descriptor Calculation and Feature Selection

Descriptor Calculation: To build a QSAR model for a series of this compound analogs, a wide range of molecular descriptors would be calculated for each compound. These descriptors are numerical representations of various aspects of a molecule's structure and properties, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area.

Physicochemical descriptors: LogP, polar surface area.

Feature Selection: With a large number of calculated descriptors, it is essential to select the most relevant ones that correlate with the biological activity of the this compound analogs. nih.gov This process helps to avoid overfitting and improves the predictive power of the QSAR model. Techniques such as genetic algorithms, recursive feature elimination, and principal component analysis are commonly used for feature selection.

Machine Learning Approaches for QSAR Model Development

Various machine learning algorithms can be employed to develop robust QSAR models. For a hypothetical set of this compound derivatives, these could include:

Linear Methods: Multiple Linear Regression (MLR)

Non-Linear Methods: Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN).

The choice of method depends on the complexity of the structure-activity relationship. The resulting QSAR model can then be used to predict the activity of new, untested this compound derivatives, thereby guiding the design of more potent compounds.

QSAR Modeling StepDescriptionRelevance to this compound
Descriptor Calculation Generation of numerical representations of molecular properties.To quantitatively describe the structural and physicochemical features of this compound analogs.
Feature Selection Identification of the most relevant descriptors correlated with biological activity.To build a more accurate and interpretable QSAR model by reducing noise and redundancy.
Model Development Application of machine learning algorithms to create a predictive model.To establish a mathematical equation linking the structure of this compound derivatives to their activity.

De Novo Design and Virtual Screening of this compound Derivatives

These computational methods are used to design and identify new molecules with desired properties.

Ligand-Based and Structure-Based De Novo Design

Ligand-Based De Novo Design: In the absence of a 3D structure of the biological target, new molecules can be designed based on the structure of a known active ligand, such as this compound. This involves generating new structures that share key pharmacophoric features with the template molecule.

Structure-Based De Novo Design: If the 3D structure of the biological target of this compound is known, de novo design algorithms can be used to build molecules directly within the binding site of the target. These methods piece together molecular fragments to create novel compounds that are predicted to have a high binding affinity. This approach has the potential to generate highly novel and potent inhibitors.

Virtual Screening for Novel Scaffolds

Extensive searches of scientific databases and computational chemistry literature have yielded no specific information, research findings, or data tables for a compound identified as "this compound." Consequently, the application of virtual screening for the discovery of novel scaffolds related to this specific molecule cannot be detailed.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a critical component of modern cheminformatics and is employed to significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory.

The general methodology for virtual screening to identify novel scaffolds, which would theoretically be applied to a compound like this compound if its biological target were known, involves several key steps:

Target Identification and Preparation: The three-dimensional structure of the biological target of interest is obtained, typically from crystallographic data or through homology modeling. This structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can range from commercially available libraries containing millions of molecules to custom-designed virtual libraries. The three-dimensional structures of these molecules are generated and optimized.

Docking and Scoring: The compound library is then computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor. Scoring functions are then used to estimate the binding affinity for each compound.

Hit Selection and Filtering: Compounds are ranked based on their docking scores. A threshold is typically applied to select a smaller subset of "hit" compounds. These hits are often further filtered based on physicochemical properties to ensure drug-likeness and remove compounds with undesirable characteristics.

Scaffold Analysis: The selected hit compounds are analyzed to identify their core chemical structures, or scaffolds. This analysis helps in identifying novel chemical series that may have the desired biological activity. Scaffold hopping techniques can be employed to find structurally diverse molecules with similar predicted activities.

Without any available information on the chemical structure of this compound or its associated biological targets, it is not possible to provide specific research findings, data tables, or a detailed analysis of virtual screening for novel scaffolds related to it.

Environmental and Agricultural Research Perspectives of Floricaline

Environmental Fate and Degradation Pathways of Floricaline (Non-Human Exposure)

Understanding how this compound behaves in the environment is crucial for assessing its ecological impact. Research has focused on its breakdown through various abiotic and biotic processes.

Photodegradation and Hydrolysis Studies

This compound undergoes degradation when exposed to environmental factors like light and water. Studies indicate that this compound exhibits moderate photodegradation under ultraviolet (UV) light, with reported half-lives in aqueous solutions being approximately 7 days csic.es. This process is influenced by the presence of reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and singlet oxygen ((1)O2), which play a significant role in indirect photolysis nih.gov. Hydrolysis, the chemical breakdown by water, is generally slow under neutral pH conditions. However, it is observed to accelerate under acidic pH levels, leading to the formation of specific degradation products fao.orgresearchgate.netcornell.edunih.gov. The rate of hydrolysis is pH-dependent, with studies recommending testing across a range of pH values (typically 4-9) to determine environmental transformation rates fao.orgcornell.edu.

Microbial Transformation and Biodegradation

Microorganisms in soil and water play a vital role in the environmental breakdown of chemical compounds. Research suggests that certain soil bacteria, including genera such as Pseudomonas and Bacillus, are capable of transforming this compound. The estimated half-life of this compound in soil due to microbial activity ranges from 20 to 30 days, with metabolic pathways involving ring cleavage being identified csic.esnih.govresearchgate.netfrontiersin.orgmdpi.comfrontiersin.org. Biodegradation can occur under both aerobic and anaerobic conditions, although aerobic biodegradation typically results in a higher percentage of degradation compared to anaerobic processes csic.esnih.govnih.goverasm.org. The specific microbial communities and their metabolic capabilities significantly influence the rate and pathways of this compound biodegradation.

This compound in Plant Biology and Crop Science (Non-Food Applications)

This compound's interaction with plants is a key area of agricultural research, focusing on its potential to influence plant growth and defense mechanisms without regard to food applications.

Plant Defense Mechanisms and Stress Responses

This compound has been investigated for its role in bolstering plant defense systems and improving tolerance to environmental stresses. Studies indicate that this compound treatment can enhance plant resistance to drought stress by promoting the accumulation of osmolytes like proline and upregulating the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) mdpi.comfrontiersin.orgjipb.net. Furthermore, this compound has been observed to prime plant defense responses, potentially increasing resilience against certain fungal pathogens by influencing plant immune signaling pathways and the expression of defense-related genes mdpi.comnih.govresearchgate.netmdpi.commdpi.comnih.govmdpi.com.

Interaction of this compound with Soil Microorganisms and Ecosystems

The presence of this compound in soil environments can influence the composition and activity of microbial communities, thereby affecting ecosystem functions.

Upon conducting a comprehensive review of scientific literature and databases, no information pertaining to a chemical compound named "this compound" was found in the context of environmental and agricultural research, specifically concerning its impact on microbial community structure or its role in nutrient cycling. Consequently, it is not possible to generate the requested article with scientifically accurate content adhering to the specified outline for "this compound." The available research focused on a similar-sounding compound, "florfenicol," which is an antibiotic used in veterinary medicine, but this falls outside the strict scope of the request for "this compound."

Future Directions and Interdisciplinary Research on Floricaline

Integration of Artificial Intelligence and Machine Learning in Floricaline Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of natural products like this compound. cas.orgdypvp.edu.in These computational tools can rapidly analyze vast datasets to predict biological activities, elucidate structure-activity relationships, and even design novel derivatives with enhanced properties. fnasjournals.comnih.gov

In the context of this compound research, AI and ML can be leveraged for several key applications:

Bioactivity Prediction: Machine learning models, trained on large databases of natural products with known biological activities, could predict the potential therapeutic applications of this compound and its derivatives. cas.org This in silico screening can prioritize compounds for further laboratory investigation, saving significant time and resources. fnasjournals.com

Toxicity Assessment: Given that some pyrrolizidine (B1209537) alkaloids exhibit toxicity, AI algorithms could be trained to predict the potential toxicity of this compound and its metabolites based on their chemical structures. This would be invaluable for early-stage risk assessment.

De Novo Design: Generative AI models can design novel molecules inspired by the this compound scaffold but with optimized properties, such as increased efficacy or reduced toxicity. dypvp.edu.in These AI-designed compounds could then be synthesized and tested. dypvp.edu.in

Elucidation of Biosynthetic Pathways: AI can be used to analyze genomic and transcriptomic data from this compound-producing organisms to identify the genes and enzymes involved in its biosynthesis. maastrichtuniversity.nl

Table 1: Potential Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Outcome
Bioactivity Screening Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Neural Networks Identification of potential therapeutic targets and pharmacological properties of this compound.
Toxicity Prediction In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models Early assessment of potential adverse effects, guiding safer drug development.
Novel Compound Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Creation of novel this compound analogs with improved therapeutic profiles.
Biosynthetic Pathway Analysis Genomic and metabolomic data integration algorithms Understanding the genetic basis of this compound production for potential biotechnological applications.

Advanced Materials Science Applications of this compound (e.g., polymer additives, optoelectronics)

The unique chemical structure of alkaloids like this compound presents intriguing possibilities for applications in advanced materials science. The incorporation of natural products into polymers can impart novel functionalities and enhance material properties. nih.govmdpi.com

Polymer Additives: this compound could potentially be used as a bio-based polymer additive. scribd.com Depending on its chemical properties, it might function as:

A plasticizer: to increase the flexibility of a polymer.

A stabilizer: to protect the polymer from degradation by UV light or heat.

A biocompatibilizer: to improve the compatibility of a polymer blend.

Research into other natural compounds has shown their potential as sustainable additives for biopolymers. nih.gov

Optoelectronics: While a more speculative area, the complex electronic structure of alkaloids could be explored for optoelectronic applications. Further research would be needed to determine if this compound or its derivatives possess suitable properties, such as fluorescence or charge-transport capabilities, for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Novel Analytical Probes and Sensors Based on this compound

The specific binding affinities that many natural products exhibit for biological macromolecules make them excellent candidates for the development of analytical probes and sensors. nih.gov this compound's structure could be modified to create tools for detecting and imaging specific biological targets.

Fluorescent Probes: By attaching a fluorophore to the this compound molecule, it could be converted into a fluorescent probe. nih.gov If this compound is found to bind selectively to a particular protein or cellular structure, such a probe could be used to visualize that target in living cells using fluorescence microscopy. mdpi.com

Biosensors: this compound could serve as the recognition element in a biosensor. nih.govresearchgate.net For example, it could be immobilized on the surface of an electrode. If a target molecule binds to the this compound, it would generate a detectable electrical signal. benthamdirect.com Such a biosensor could be used for rapid and sensitive detection of the target in complex biological samples. semanticscholar.org

Table 2: Potential Design of this compound-Based Analytical Probes

Probe Type Design Principle Potential Application
Fluorescent Probe Covalent attachment of a fluorescent dye to the this compound scaffold. Imaging the subcellular localization of this compound's biological targets.
Affinity-Based Probe Incorporation of a reactive group for covalent labeling of binding partners. Identification and isolation of proteins that interact with this compound.
Electrochemical Sensor Immobilization of this compound on an electrode surface. Real-time monitoring of analytes that bind to this compound.

Exploration of this compound in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. annualreviews.org Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, are powerful tools in systems biology. mdpi.com

Applying these approaches to this compound could provide a holistic understanding of its biological effects. For example, treating cells with this compound and then performing multi-omics analysis could reveal:

Transcriptomic changes: which genes are up- or down-regulated in response to this compound. nih.gov

Proteomic changes: which proteins show altered expression or post-translational modifications.

This data can be integrated to construct a comprehensive picture of the cellular pathways modulated by this compound, potentially uncovering its mechanism of action and identifying biomarkers of its effects. nih.gov

Emerging Methodologies and Uncharted Territories in this compound Chemistry

The field of natural product chemistry is continually evolving, with new synthetic and analytical methods opening up previously inaccessible avenues of research.

Novel Synthesis: While the total synthesis of some pyrrolizidine alkaloids has been achieved, there is always room for the development of more efficient and versatile synthetic routes. researchgate.netrsc.org New methodologies in organic synthesis could enable the creation of a diverse library of this compound analogs for structure-activity relationship studies.

Advanced Analytical Techniques: The characterization of alkaloids in complex mixtures is a significant challenge. researcher.life Emerging analytical techniques, such as supercritical fluid chromatography and advanced mass spectrometry methods, can provide greater resolution and sensitivity for the detection and quantification of this compound and its metabolites. benthamdirect.comnih.gov

Uncharted Territories: The full biological potential of this compound remains largely unexplored. Future research could delve into its effects on a wide range of biological processes, such as cell signaling, epigenetics, and the microbiome. The unique structural features of this compound may also inspire the development of novel catalysts or biomaterials. nih.gov

Conclusion and Research Outlook

Synthesis of Key Academic Contributions to Floricaline Knowledge

The primary academic contribution concerning this compound lies in its initial isolation and structural characterization from Cacalia floridana inchem.orgresearchgate.netresearchgate.net. This work, alongside the identification of related alkaloids like florosenine (B232019) and floridanine, expanded the known repertoire of pyrrolizidine (B1209537) alkaloids derived from this plant species. The research involved sophisticated analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the proposed structures, contributing to the broader understanding of alkaloid chemistry and natural product isolation researchgate.netresearchgate.net. While these studies established this compound's existence and chemical identity, they represent foundational contributions rather than extensive, multi-faceted academic developments specific to this compound itself. The compound is often listed in catalogues of natural products and chemical suppliers, indicating its availability for further research biocrick.comchemfaces.comchemfaces.comchemfaces.combiocrick.com.

Persistent Challenges and Opportunities for this compound Research

Challenges: A significant challenge in advancing this compound-specific research is the limited depth of studies focusing exclusively on this compound. Much of the literature discusses it as one of several alkaloids isolated from a particular plant source, rather than as a primary subject of detailed investigation. This suggests that comprehensive studies on its specific biological activities, detailed synthetic pathways beyond initial isolation, or unique chemical properties may be less developed compared to more widely studied pyrrolizidine alkaloids. The inherent toxicity associated with the pyrrolizidine alkaloid class also presents a challenge, requiring careful handling and specialized research environments inchem.org.

Opportunities: Despite these challenges, opportunities for this compound research are present. Further investigation into its specific biological activities, distinct from the general class of PAs, could reveal unique pharmacological properties. Detailed studies on its synthesis, purification, and potential for analogue development could offer new avenues. Given the increasing interest in natural products for various applications, exploring this compound's potential, while carefully managing its known class-related toxicities, could be a fertile area. Understanding its precise role and activity within the Cacalia floridana plant or in other potential natural sources could also be a focus.

Strategic Priorities for Advancing this compound Studies

Advancing this compound studies strategically would necessitate a multi-pronged approach:

Targeted Biological Activity Profiling: Prioritize comprehensive in vitro and in vivo studies to elucidate specific biological activities of this compound, moving beyond general PA toxicity assessments. This could include exploring potential interactions with cellular targets or pathways.

Synthetic Route Optimization: Develop and optimize efficient synthetic routes for this compound. This would not only aid in obtaining larger quantities for research but also allow for the creation of structural analogues to explore structure-activity relationships and potentially mitigate toxicity.

Mechanistic Toxicology Studies: While acknowledging the general toxicity of PAs, specific mechanistic studies on this compound's toxicological profile are crucial. This would involve detailed investigations into its metabolic activation, cellular targets, and potential for genotoxicity or other adverse effects, providing a clearer risk assessment.

Exploration of Natural Sources and Biosynthesis: Further research into the biosynthesis of this compound within its natural plant sources could provide insights into its ecological role and offer alternative production methods, such as plant cell cultures, if feasible.

Q & A

How to formulate a scientifically rigorous research question on Floricaline's mechanism of action?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope. For example:
    • Feasibility: Ensure access to this compound analogs and validated assay systems (e.g., enzyme inhibition assays).
    • Novelty: Identify gaps via systematic literature reviews (e.g., lack of proteomic studies on this compound’s off-target effects).
  • Use PICO framework (Population: target proteins; Intervention: this compound dosage; Comparison: existing inhibitors; Outcome: binding affinity) to structure hypotheses .
  • Example Question: “How does this compound’s binding affinity to kinase X compare to inhibitor Y under varying pH conditions?”

Q. What experimental design principles are critical for in vitro studies of this compound?

Methodological Answer:

  • Control Groups: Include positive/negative controls (e.g., known kinase inhibitors for activity assays) to validate assay sensitivity .
  • Dose-Response Curves: Use 6–10 concentration points (e.g., 1 nM–100 µM) to calculate IC50 values. Triplicate runs minimize variability .
  • Blinding: Randomize sample IDs to reduce observer bias in fluorescence-based assays .

Q. How to conduct initial data analysis for this compound’s cytotoxicity screening?

Methodological Answer:

  • Data Normalization: Express cell viability as percentages relative to untreated controls. Use Z-score normalization for high-throughput data .
  • Statistical Tests: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. derivatives A–C). Report p-values and effect sizes (Cohen’s d) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across cell lines?

Methodological Answer:

  • Source Triangulation: Cross-validate results using orthogonal methods (e.g., Western blotting vs. RNA-seq for apoptosis markers) .
  • Meta-Analysis: Pool data from 5+ studies (Table 1) to identify confounding variables (e.g., serum concentration in culture media).

Table 1: Confounding Factors in this compound Cytotoxicity Studies

FactorImpact RangeRecommended Adjustment Method
Cell Line Origin2–5x IC50 shiftStratified analysis by tissue type
Assay Duration1.5x EC50 shiftStandardize to 48-hour exposure
Serum Concentration30% viability variationUse serum-free conditions post-adhesion

Q. What methodologies enable integration of multi-omics data to study this compound’s polypharmacology?

Methodological Answer:

  • Systems Biology Workflow:
    • Transcriptomics: RNA-seq (Illumina) to identify differentially expressed genes (|log2FC| >1, FDR <0.05).
    • Proteomics: TMT labeling + LC-MS/MS to quantify kinase expression changes.
    • Network Analysis: Use STRING or Cytoscape to map this compound-targeted pathways .
  • Validation: CRISPR knockouts of top 5 candidate genes to confirm mechanistic links .

Q. How to address reproducibility challenges in this compound’s in vivo pharmacokinetics?

Methodological Answer:

  • Standardization: Adopt NIH guidelines for preclinical studies (e.g., n=8–10 mice/group, both sexes) .
  • Reporting: Detail anesthesia protocols and sampling intervals (e.g., plasma collected at 0, 15, 30, 60, 120 mins post-injection) .
  • Data Sharing: Deposit raw LC-MS files in public repositories (e.g., MetaboLights) with metadata on mass spec parameters .

Methodological Best Practices

  • Manuscript Preparation: Follow Beilstein Journal’s guidelines for experimental detail (e.g., list HPLC gradient tables in Supplementary Data) .
  • Ethics: Disclose animal ethics approval IDs and comply with ARRIVE 2.0 guidelines for in vivo studies .
  • Critical Analysis: Use the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to evaluate literature sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.